molecular formula C9H11N3O2 B13938402 2-Cyclopropylamino-6-methyl-pyrimidine-4-carboxylic acid

2-Cyclopropylamino-6-methyl-pyrimidine-4-carboxylic acid

Cat. No.: B13938402
M. Wt: 193.20 g/mol
InChI Key: CJWGILCIKPXXCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclopropylamino-6-methyl-pyrimidine-4-carboxylic acid is an organic compound with the molecular formula C9H11N3O2. This compound is part of the pyrimidine family, which is known for its significant role in various biological processes and pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropylamino-6-methyl-pyrimidine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropylamine with 2,6-dimethylpyrimidine-4-carboxylic acid in the presence of a suitable catalyst .

Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The process may also involve purification steps like crystallization and recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopropylamino-6-methyl-pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Cyclopropylamino-6-methyl-pyrimidine-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and interaction with nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism by which 2-Cyclopropylamino-6-methyl-pyrimidine-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interact with nucleic acids, affecting processes like DNA replication and transcription .

Comparison with Similar Compounds

  • 2-Amino-6-methylpyrimidine-4-carboxylic acid
  • 2-Cyclopropylamino-4-methylpyrimidine-6-carboxylic acid

Comparison: Compared to its analogs, 2-Cyclopropylamino-6-methyl-pyrimidine-4-carboxylic acid exhibits unique properties such as higher stability and specific binding affinity to certain enzymes. These characteristics make it particularly valuable in pharmaceutical research and development .

Properties

Molecular Formula

C9H11N3O2

Molecular Weight

193.20 g/mol

IUPAC Name

2-(cyclopropylamino)-6-methylpyrimidine-4-carboxylic acid

InChI

InChI=1S/C9H11N3O2/c1-5-4-7(8(13)14)12-9(10-5)11-6-2-3-6/h4,6H,2-3H2,1H3,(H,13,14)(H,10,11,12)

InChI Key

CJWGILCIKPXXCY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC2CC2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.